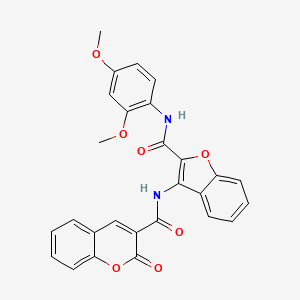

N-(2-((2,4-二甲氧基苯基)氨基甲酰基)苯并呋喃-3-基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

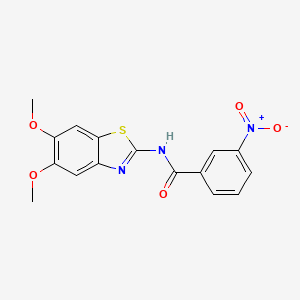

N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, including benzofuran, chromene, and carbamoyl moieties

科学研究应用

抗菌特性

苯并呋喃衍生物作为潜在的抗菌剂引起了人们的关注。它们独特的结构特征使其成为对抗传染病的理想候选者。 研究人员已经探索了基于苯并呋喃的化合物对抗不同临床批准的微生物靶点的活性 。特别是,可以研究该化合物对细菌、真菌或病毒的抗菌活性。

皮肤病治疗

某些苯并呋喃衍生物,如补骨脂素、8-甲氧基补骨脂素和天使草素,已被用于治疗皮肤病,如癌症和银屑病。 这些化合物对皮肤健康表现出有希望的效果,并可能提供新的治疗选择 。

药物发现

苯并呋喃及其衍生物在药物发现中是特权结构。它们广泛的生物活性使其成为设计新药的宝贵支架。 药物化学家可以探索苯并呋喃核周围的取代模式,以开发抗菌药物的构效关系 (SAR) 。

潜在的生物利用度增强

最近的苯并呋喃类化合物已经实现了生物利用度的提高,从而实现每日一次的给药。 研究我们的化合物是否表现出类似的增强可能是一条有价值的研究途径 。

药效团设计

该化合物的独特特征使其成为设计抗菌剂的首选药效团。 研究人员可以探索其与各种靶标的相互作用,以优化其疗效 。

未来研究

为了充分释放该化合物的治疗潜力,进一步研究至关重要。 收集最新信息并系统地研究其应用将为未来微生物疾病治疗的突破铺平道路 。

作用机制

Target of action

The compound contains a benzofuran moiety, which is a common scaffold in antimicrobial agents

Mode of action

Without specific information on this compound, it’s hard to say exactly how it interacts with its targets. Many antimicrobial agents work by inhibiting essential enzymes in the bacterial cell, preventing the bacteria from carrying out necessary functions .

Result of action

The result of this compound’s action would depend on its specific target and mode of action. If it is an antimicrobial agent, the result would likely be the death or inhibition of bacterial cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents such as chloroacetone in the presence of a base like potassium carbonate.

Introduction of the Chromene Moiety: The chromene ring can be introduced through a reaction involving salicylaldehyde derivatives and ethyl acetoacetate under acidic or basic conditions.

Coupling Reactions: The final coupling of the benzofuran and chromene moieties can be achieved using carbamoylation reactions, where the 2,4-dimethoxyphenyl isocyanate is reacted with the benzofuran-chromene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromene rings, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

- **

属性

IUPAC Name |

N-[2-[(2,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O7/c1-33-16-11-12-19(22(14-16)34-2)28-26(31)24-23(17-8-4-6-10-21(17)35-24)29-25(30)18-13-15-7-3-5-9-20(15)36-27(18)32/h3-14H,1-2H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDXKRSHHGBWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)-2,3-dihydroindol-3-yl]ethanamine;hydrochloride](/img/structure/B2597667.png)

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2597671.png)

![Tert-butyl 2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfide](/img/structure/B2597672.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2597673.png)

![4-{(E)-2-CYANO-3-OXO-3-[2-(TRIFLUOROMETHYL)ANILINO]-1-PROPENYL}-2-ETHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B2597677.png)

![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)

![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)

![2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol](/img/structure/B2597688.png)